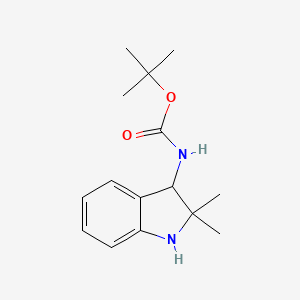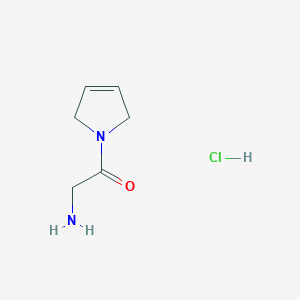![molecular formula C23H21BrN2O3S B2847749 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 865162-92-1](/img/structure/B2847749.png)
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[d]thiazol-2(3H)-one moiety, an ethoxyethyl group, a methoxynaphthyl group, and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the bromine atom might make it a good candidate for further reactions, such as coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
- Application : A study discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base, similar to the queried compound. These compounds have significant potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. Such compounds can act as Type II photosensitizers in PDT, offering a targeted approach to cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Derivatives for Biological Activities
- Application : Research on the synthesis of new thiazole and pyrimidine derivatives incorporating a naphthalene moiety, similar in structure to the queried compound, has been conducted. These derivatives are synthesized for their potential biological activities, demonstrating the versatility and significance of such compounds in medicinal chemistry (Gomha & Badrey, 2013).
Anticancer Activities
- Application : A study on naphthyridine derivatives, a class related to the queried compound, shows their efficacy in inducing necroptosis and apoptosis in human melanoma cells. Such compounds demonstrate potential as chemical substances for melanoma treatment, highlighting the role of similar compounds in anticancer research (Kong et al., 2018).
Antimicrobial and Antiprotozoal Activities
- Application : Compounds with a structural resemblance to the queried molecule have been synthesized and evaluated for their antimicrobial, antiprotozoal, and antifungal activities. These studies contribute to the understanding of the therapeutic potential of such compounds in treating various infectious diseases (Bharti et al., 2010).
Electroluminescent Device Applications
- Application : Research has been conducted on Zn(II)‐chelated complexes based on benzothiazole derivatives, similar to the compound . These complexes exhibit properties that are useful in the development of white-light emitting electroluminescent devices, showcasing the application of such compounds in advanced material sciences (Roh et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-3-29-11-10-26-19-9-8-17(24)14-21(19)30-23(26)25-22(27)18-12-15-6-4-5-7-16(15)13-20(18)28-2/h4-9,12-14H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONAAVLYVPARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/no-structure.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
